3-(Pyridin-2-yl)piperidin-3-ol

Medicinal Chemistry Chiral Building Blocks Structure-Based Drug Design

3-(Pyridin-2-yl)piperidin-3-ol (CAS 1350900-65-0) is a heterocyclic small molecule (C10H14N2O, MW 178.23 g/mol) comprising a piperidine ring that bears both a hydroxyl group and a pyridin-2-yl substituent in a geminal arrangement at the C3 position. This 3,3-disubstitution pattern creates a stereogenic center and juxtaposes a hydrogen-bond donor/acceptor (–OH) with a metal-coordinating pyridine nitrogen within a single sp³ carbon locus.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B12332490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-2-yl)piperidin-3-ol
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CC(CNC1)(C2=CC=CC=N2)O
InChIInChI=1S/C10H14N2O/c13-10(5-3-6-11-8-10)9-4-1-2-7-12-9/h1-2,4,7,11,13H,3,5-6,8H2
InChIKeyDFKJDWQLJBFJHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridin-2-yl)piperidin-3-ol: Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline for This C3-Geminal Piperidine-Pyridine Hybrid


3-(Pyridin-2-yl)piperidin-3-ol (CAS 1350900-65-0) is a heterocyclic small molecule (C10H14N2O, MW 178.23 g/mol) comprising a piperidine ring that bears both a hydroxyl group and a pyridin-2-yl substituent in a geminal arrangement at the C3 position . This 3,3-disubstitution pattern creates a stereogenic center and juxtaposes a hydrogen-bond donor/acceptor (–OH) with a metal-coordinating pyridine nitrogen within a single sp³ carbon locus. The compound belongs to the broader class of pyridyl-piperidine hybrids, which have been investigated as cholesterol 24-hydroxylase (CH24H/CYP46A1) inhibitors [1], σ-receptor ligands [2], IKK-2 inhibitors , and HDM2-p53 protein–protein interaction disruptors [3]. However, direct quantitative pharmacological data for this specific compound remain limited in the peer-reviewed primary literature; the evidence presented herein therefore draws on structurally analogous chemical series, regioisomeric comparisons, and well-precedented scaffold pharmacology.

Why 3-(Pyridin-2-yl)piperidin-3-ol Cannot Be Interchanged with N-Substituted, 2-Substituted, or 4-Substituted Pyridyl-Piperidine Isomers in Structure-Dependent Applications


The precise attachment point of the pyridine ring to the piperidine scaffold dictates pharmacophoric geometry, hydrogen-bonding topology, and metabolic vulnerability. For 3-(pyridin-2-yl)piperidin-3-ol, the geminal C3 arrangement places the pyridyl nitrogen and the tertiary hydroxyl group within a constrained 1,2-relationship on the same sp³ carbon, enabling simultaneous metal-chelation and hydrogen-bonding interactions that are geometrically impossible for the N1-linked regioisomer (1-(pyridin-2-yl)piperidin-3-ol, CAS 939986-68-2) or the 4-positional isomer (4-(pyridin-2-yl)piperidin-4-ol, CAS 50461-56-8) . In the CH24H inhibitor series, the shift of the pyridine attachment from the 3-position to the 2-position of the piperidine ring resulted in a >20-fold change in CYP3A4 inhibitory activity while preserving nanomolar CH24H potency [1], illustrating that even subtle regioisomeric changes produce non-linear pharmacological outcomes. Furthermore, the absence of the C3 hydroxyl group—as in 2-(piperidin-2-yl)pyridine (CAS 15578-73-1)—eliminates the hydrogen-bond donor capacity and chiral center entirely, fundamentally altering molecular recognition . These structural differences preclude generic substitution in any setting where target engagement geometry or stereochemical identity is design-critical.

Quantitative Differentiation Evidence for 3-(Pyridin-2-yl)piperidin-3-ol Versus Closest Structural Analogs and In-Class Candidates


Regioisomeric Differentiation: C3-Geminal vs. N1-Pyridyl Substitution Determines Chiral Center Presence and Pharmacophoric Topology

3-(Pyridin-2-yl)piperidin-3-ol (CAS 1350900-65-0) features a geminal C3 substitution pattern that generates a stereogenic sp³ carbon bearing both the hydroxyl and pyridin-2-yl groups. In contrast, the most common commercially available regioisomer, 1-(pyridin-2-yl)piperidin-3-ol (CAS 939986-68-2), has the pyridine attached at the piperidine N1 position and the hydroxyl at C3, resulting in no chiral center at the point of aryl attachment and a fundamentally different nitrogen basicity profile . This structural distinction directly impacts the compound's utility as a chiral building block: the target compound can be resolved into enantiopure forms for asymmetric synthesis, whereas the N1-substituted isomer cannot provide configurational chirality at the carbon bearing the pyridyl pharmacophore.

Medicinal Chemistry Chiral Building Blocks Structure-Based Drug Design

Geminal 3,3-Disubstitution as a Validated Privileged Motif for Protein–Protein Interaction Inhibition: Class-Level Precedent from HDM2-p53 Disruptors

The geminal 3,3-disubstituted piperidine scaffold present in 3-(pyridin-2-yl)piperidin-3-ol has been independently validated as a productive pharmacophoric framework in multiple drug discovery programs. Most notably, a series of 3,3-disubstituted piperidines were developed as orally bioavailable HDM2-p53 protein–protein interaction inhibitors, with lead compound 21 demonstrating tumor regression in human cancer xenograft models in mice following oral administration [1]. The gem-disubstitution pattern at C3 was shown to be critical for projecting substituents into the Trp23 and Leu26 pockets of HDM2, a binding topology that cannot be recapitulated by 2-substituted or 4-substituted piperidine regioisomers. While no direct HDM2-p53 activity data exist for 3-(pyridin-2-yl)piperidin-3-ol, the scaffold precedent establishes that this substitution pattern is intrinsically capable of supporting potent, selective target engagement.

Protein-Protein Interactions Cancer Therapeutics Fragment-Based Drug Discovery

CH24H Inhibitor Pharmacophore Relationship: Piperidine-Pyridine Scaffold SAR Demonstrates That Regioisomeric Nitrogen Placement Governs CYP3A4 Selectivity and Lipophilic Efficiency

In the most systematically characterized pyridyl-piperidine chemical series, Kajita et al. (2022) demonstrated that the position of the nitrogen atom within the piperidine-pyridine framework exerts profound control over both target potency and off-target CYP inhibition. When the phenyl group at the 4-position of the pyridine heme binder in compound 6 (CH24H IC50 = 8.1 nM, CYP3A4: 83% inhibition at 10 μM) was replaced with a 2-pyridyl group to yield compound 7, the CH24H IC50 shifted to 160 nM while CYP3A4 inhibition dropped to 29%—a ~20-fold reduction in target potency accompanied by a substantial selectivity gain [1]. The 4-(4-methyl-1-pyrazolyl)pyridine derivative 17 achieved an optimal balance with CH24H IC50 = 8.5 nM, CYP3A4 inhibition of only 21% at 10 μM, and a ligand-lipophilicity efficiency (LLE) of 6.5, along with confirmed brain penetration (Cbrain = 0.102 μM at 1 h post 30 mg/kg oral dose in mice) and 26% reduction of 24HC levels in mouse brain [1]. The target compound 3-(pyridin-2-yl)piperidin-3-ol shares the 3-piperidinyl-pyridine connectivity pattern but lacks the 4-aryl substituent and amide linker present in the optimized CH24H inhibitors; its scaffold represents an earlier, less elaborated starting point within this pharmacophore space.

Cholesterol 24-Hydroxylase CYP Inhibition Neurotherapeutics Epilepsy

Structural Differentiation from the 4-Positional Isomer: Physicochemical and Crystallinity Differences That Impact Formulation and Handling

The 4-positional isomer 4-(pyridin-2-yl)piperidin-4-ol (CAS 50461-56-8) has been characterized with a sharp melting point of 153.7–155.6 °C (predicted boiling point 345.0 °C, density 1.147 g/cm³, logP 0.981) , indicating good crystallinity suitable for solid-form development. In contrast, 3-(pyridin-2-yl)piperidin-3-ol has no publicly reported melting point, boiling point, or density data , which is consistent with the compound being handled primarily as an oil or low-melting solid at ambient temperature—a property attributable to the geminal C3 substitution disrupting crystal packing relative to the more symmetric 4-substituted isomer. The lower predicted symmetry and the presence of two hydrogen-bond donors on the same carbon face in the target compound may also confer different solubility and dissolution characteristics in both aqueous and organic solvent systems.

Preformulation Solid-State Chemistry Physicochemical Profiling

Piperidine NH Availability Enables Divergent Derivatization Pathways Unavailable to N-Substituted Analogs: A Synthetic Utility Comparison

The secondary piperidine amine (NH) in 3-(pyridin-2-yl)piperidin-3-ol provides a reactive nucleophilic handle that can be diversified via amide coupling, sulfonamide formation, reductive amination, urea synthesis, or N-arylation under Buchwald–Hartwig conditions—all standard transformations in medicinal chemistry library production. By contrast, 1-(pyridin-2-yl)piperidin-3-ol (CAS 939986-68-2) possesses an N-aryl tertiary amine that is essentially inert to these transformations without prior deprotection or alternative activation . This difference in nitrogen substitution state translates to a broader accessible chemical space for the target compound. In the CH24H inhibitor series, the N,N-dimethylpiperidine-4-carboxamide substituent installed at the pyridine 3-position was essential for achieving both potency and CYP selectivity [1], suggesting that the piperidine NH in the target compound could serve as a productive vector for introducing analogous amide-linked substituents.

Parallel Synthesis Medicinal Chemistry Library Design Late-Stage Functionalization

Evidence-Backed Research and Industrial Application Scenarios for 3-(Pyridin-2-yl)piperidin-3-ol


Chiral Building Block for Asymmetric Synthesis of Piperidine-Containing Bioactive Molecules

The stereogenic C3 center in 3-(pyridin-2-yl)piperidin-3-ol makes enantiopure preparations of this compound valuable as chiral building blocks for the asymmetric synthesis of more complex piperidine-containing pharmaceuticals and natural product analogs. Unlike the N-substituted regioisomer 1-(pyridin-2-yl)piperidin-3-ol, which lacks configurational chirality at the aryl attachment point, the target compound can be resolved into its (R)- and (S)-enantiomers for use in stereochemically defined synthetic sequences [1]. The secondary piperidine NH further enables diastereoselective N-functionalization, while the tertiary hydroxyl can serve as a directing group or be converted to leaving groups (e.g., mesylate, tosylate) for stereospecific substitution reactions. The geminal 3,3-disubstitution pattern has been validated in the HDM2-p53 inhibitor series as a productive scaffold geometry for accessing adjacent hydrophobic sub-pockets in protein–protein interaction targets [2].

Scaffold for CH24H/CYP46A1 Inhibitor Lead Generation in Neuroscience Drug Discovery

The 3-piperidinyl pyridine connectivity present in 3-(pyridin-2-yl)piperidin-3-ol has been established as a productive core scaffold for cholesterol 24-hydroxylase (CH24H/CYP46A1) inhibition, a target of therapeutic interest for Dravet syndrome, Lennox-Gastaut syndrome, and other neurological disorders [1][2]. The optimized clinical candidate soticlestat (TAK-935, CH24H IC50 = 4.5–7.4 nM) and the preclinical tool compound 17 (CH24H IC50 = 8.5 nM, brain penetrant, 26% 24HC reduction in mouse brain at 30 mg/kg p.o.) both derive from this scaffold family [1][2]. 3-(Pyridin-2-yl)piperidin-3-ol provides a minimally elaborated entry point into this pharmacophore space, with the C3 hydroxyl and secondary piperidine NH offering two independent vectors for systematic SAR exploration through parallel chemistry.

Fragment Library Component for Metal-Chelating and Hydrogen-Bonding Pharmacophore Screening

With a molecular weight of 178.23 g/mol, 2 hydrogen-bond donors, 3 hydrogen-bond acceptors, and a predicted logP in the favorable fragment-like range, 3-(pyridin-2-yl)piperidin-3-ol satisfies the 'rule of three' criteria for fragment-based drug discovery [1]. The juxtaposition of the pyridin-2-yl group (a well-precedented heme-iron and transition-metal coordination motif) with the tertiary hydroxyl group at the same carbon atom creates a compact, bifunctional metal-binding/hydrogen-bonding pharmacophore. This arrangement mimics the metal-coordinating and hydrogen-bonding architecture seen in the CH24H co-crystal structures with compounds 6 and 17 (PDB: 7N3L, 7N3M), where pyridine nitrogen–heme iron coordination is complemented by carbonyl–Arg226 hydrogen bonding [2]. The compound is therefore well-suited for metalloenzyme-focused fragment screening libraries.

Key Intermediate for Piperidine-Focused Medicinal Chemistry Library Synthesis

The combination of a secondary piperidine NH and a tertiary C3 hydroxyl with a pendant pyridin-2-yl group makes 3-(pyridin-2-yl)piperidin-3-ol a versatile late-stage diversification intermediate for parallel library synthesis. The piperidine NH can be elaborated via amide coupling, sulfonamide formation, reductive amination, or Buchwald–Hartwig N-arylation, while the tertiary hydroxyl can be O-alkylated, acylated, or converted to fluoride, azide, or amine via established substitution protocols [1]. This orthogonal reactivity profile is not available with N-substituted piperidine isomers such as 1-(pyridin-2-yl)piperidin-3-ol, where the nitrogen is already blocked as a tertiary N-aryl amine. The geminal 3,3-disubstitution further differentiates this compound from 2-substituted and 4-substituted piperidine regioisomers, which produce distinct exit vector geometries and scaffold topologies [2].

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